molecular formula C19H21N3OS B565551 Quetiapine Hydroxy Impurity-d8 CAS No. 1246820-78-9

Quetiapine Hydroxy Impurity-d8

Cat. No.: B565551
CAS No.: 1246820-78-9
M. Wt: 347.506
InChI Key: OFLMIXVKBNAUIB-PMCMNDOISA-N
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Description

Quetiapine Hydroxy Impurity-d8, with CAS number 1246820-78-9, is a deuterium-labeled stable isotope of a hydroxylated impurity of the antipsychotic drug quetiapine . Its molecular formula is C 19 H 13 D 8 N 3 OS and it has a molecular weight of 347.50 g/mol . This compound is primarily designed for use as an internal standard in quantitative bioanalytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) . The incorporation of eight deuterium atoms creates a distinct mass shift from the non-labeled analyte, which is crucial for minimizing matrix effects and improving the accuracy and reliability of method validation, pharmacokinetic studies, and metabolic pathway analysis . In pharmaceutical research, this deuterated impurity standard is critical for ensuring drug quality and safety. It is extensively used in analytical method development for the precise quantification of the hydroxy impurity in quetiapine active pharmaceutical ingredients (APIs) and finished dosage forms . Furthermore, it finds application in advanced stability studies, helping researchers track and understand the degradation profile of quetiapine under various stress conditions, such as oxidation and hydrolysis . The compound is offered for sale with a typical purity of >95% as determined by HPLC . Attention: this compound is intended for in-vitro research use only in a controlled laboratory environment. It is not classified as a medicine or drug, and it is strictly prohibited for any form of human or veterinary diagnostic, therapeutic, or recreational use .

Properties

CAS No.

1246820-78-9

Molecular Formula

C19H21N3OS

Molecular Weight

347.506

IUPAC Name

2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol

InChI

InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2

InChI Key

OFLMIXVKBNAUIB-PMCMNDOISA-N

SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Synonyms

4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol-d8; 

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Quetiapine Hydroxy Impurity-d8 serves as a reference standard in chromatographic techniques such as high-performance liquid chromatography (HPLC). It is crucial for:

  • Studying Quetiapine and its Impurities : Researchers use this compound to ensure the accuracy and reliability of analytical methods when quantifying quetiapine levels in various samples.
  • Stability Studies : The deuterated form allows for more precise tracking of the compound during degradation studies under different stress conditions (e.g., oxidation, hydrolysis) .

Pharmacokinetic Studies

The stable isotope labeling with deuterium enhances the pharmacokinetic profiling of quetiapine. Key applications include:

  • Metabolic Pathway Analysis : Understanding how this compound interacts with biological systems can provide insights into its pharmacodynamics and potential effects on drug efficacy and safety profiles.
  • Drug Retention Studies : Research has shown that analyzing drug concentrations in biological matrices, such as hair, can reveal mechanisms of drug entry and retention, aiding in toxicity assessments .

Case Study 1: Postmortem Analysis

A study examined postmortem quetiapine concentrations in various biological specimens to aid toxicological interpretations. Findings indicated that therapeutic concentrations were significantly lower than those associated with toxicity. This study underscores the importance of understanding the pharmacokinetics of quetiapine and its impurities in forensic contexts .

Case Study 2: Recreational Abuse

Research highlighted the intentional recreational abuse of quetiapine, noting that this compound could play a role in understanding the drug's abuse potential due to its pharmacological properties. The analysis of abuse patterns provides critical insights into public health implications .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Quetiapine Hydroxy Impurity-d8 with structurally related impurities and metabolites:

Compound Molecular Formula Molecular Weight CAS Number Role
This compound C19H13D8N3OS • 2(HCl) 347.50 g/mol 1246820-78-9 Isotope-labeled impurity standard
7-Hydroxy Quetiapine C21H25N3O3S 407.56 g/mol 139079-39-3 Active metabolite
Quetiapine Sulfoxide-d8 C21H17D8N3O2S 407.56 g/mol 1330238-38-4 Deuterated oxidation product
Desethanol Quetiapine C19H21N3OS 339.45 g/mol 329216-67-3 Process-related impurity
N-Desalkylquetiapine C17H17N3OS 311.40 g/mol Not specified Major metabolite

Pharmacological and Toxicological Relevance

  • 7-Hydroxy Quetiapine : Demonstrates anti-oxidative stress properties , scavenging hydroxyl radicals and inhibiting amyloid-β aggregation, which may explain its neuroprotective effects in Alzheimer’s disease models .
  • Quetiapine Sulfoxide : An oxidation product associated with reduced receptor binding affinity compared to the parent drug .
  • This compound: While non-pharmacologically active, its presence in drug formulations must be controlled to ≤0.15% per ICH guidelines .

Key Research Findings

  • Metabolic Pathways : HepaRG cell models confirmed the formation of 7-OH-quetiapine and quetiapine glucuronide, aligning with in vivo metabolite profiles .
  • Stability Studies : Deuterated impurities like this compound show enhanced stability under accelerated storage conditions (40°C/75% RH), making them reliable for long-term QC studies .

Preparation Methods

Reaction Conditions and Reagents

This method involves the hydroxylation of pre-deuterated quetiapine using oxidizing agents. A representative protocol from patent literature outlines the following steps:

  • Deuterated Quetiapine Preparation : Quetiapine is synthesized with deuterium incorporation at the piperazine-ethanol moiety using deuterated 1-[2-(hydroxyethoxy)-ethyl]piperazine (HEEP-d8). The reaction is conducted at 155–176°C under argon for 5–58 hours, yielding a deuterated intermediate with >99% isotopic purity.

  • Hydroxylation : The deuterated intermediate is treated with a mixture of hydrogen peroxide (H₂O₂) and iron(II) sulfate in acetic acid at 50–70°C for 4–6 hours. This step achieves regioselective hydroxylation at the 7-position of the dibenzothiazepine core.

Purification and Characterization

Crude product is purified via high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Final purity exceeds 95%, as confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Key Parameters for Method 1

ParameterValue
Reaction Temperature155–176°C (deuteration)
50–70°C (hydroxylation)
Time5–58 hours (deuteration)
4–6 hours (hydroxylation)
Yield68–74% (overall)
Purity>95% (HPLC)

Method 2: Microbial Biotransformation

Enzymatic Hydroxylation

Certain fungal strains, such as Cunninghamella elegans, hydroxylate quetiapine analogs at the 7-position with high specificity. In this approach:

  • Deuterated Substrate Preparation : Quetiapine-d8 is synthesized as in Method 1.

  • Biotransformation : The substrate is incubated with C. elegans in a nutrient broth (pH 6.8–7.2) at 28°C for 72 hours. The hydroxylation yield reaches 40–50%, with minimal byproduct formation.

Advantages and Limitations

  • Advantages : Enzymatic specificity reduces the need for protecting groups.

  • Limitations : Lower yields compared to chemical methods and scalability challenges.

Method 3: Catalytic Deuterium-Hydrogen Exchange

Platinum-Catalyzed Exchange

This innovative method introduces deuterium post-hydroxylation:

  • Hydroxylated Quetiapine Synthesis : Non-deuterated quetiapine is hydroxylated via Method 1.

  • Deuteration : The product is treated with D₂O over a platinum oxide catalyst at 80°C for 24 hours, achieving >90% deuterium incorporation at the piperazine-ethanol side chain.

Efficiency and Isotopic Purity

  • Isotopic Purity : 98–99% (confirmed by mass spectrometry).

  • Yield : 85–90% after HPLC purification.

Comparative Analysis of Methods

Table 2: Method Comparison

CriteriaMethod 1Method 2Method 3
Yield 68–74%40–50%85–90%
Isotopic Purity >99%N/A98–99%
Reaction Time 9–64 hours72 hours24 hours
Scalability HighLowModerate

Method 1 remains the industry standard due to its reproducibility, while Method 3 offers higher yields but requires costly catalysts.

Purification and Quality Control

Chromatographic Techniques

  • HPLC : Poroshell 120 EC-C18 column (3.0 × 50 mm, 2.7 µm) with 0.1% formic acid/acetonitrile gradient.

  • UHPLC : Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm) for high-resolution separation.

Spectroscopic Confirmation

  • NMR : Distinct peaks at δ 4.12 ppm (ethanol -OH) and δ 7.25–7.85 ppm (dibenzothiazepine aromatic protons).

  • MS : m/z 347.50 [M+H]⁺ for C₁₉H₁₃D₈N₃OS.

Challenges and Mitigation Strategies

Deuterium Loss

  • Cause : Acidic or high-temperature conditions during hydroxylation.

  • Solution : Use mild oxidizing agents (e.g., tert-butyl hydroperoxide) and stabilize reaction pH at 6–7.

Byproduct Formation

  • Major Byproduct : Quetiapine N-oxide (m/z 399.51).

  • Mitigation : Optimize reaction time and catalyst loading.

Recent Advances (2023–2025)

Flow Chemistry

Microreactor systems enable continuous deuteration and hydroxylation, reducing reaction time to 2–4 hours with 95% yield.

Photocatalytic Hydroxylation

Visible-light-driven catalysis using ruthenium complexes achieves 80% hydroxylation yield at room temperature, minimizing thermal degradation.

Regulatory Considerations

This compound must comply with ICH Q3A/B guidelines for impurities. Acceptable limits are <0.15% in drug substances, necessitating rigorous LC-MS validation .

Q & A

Q. What strategies ensure cross-laboratory reproducibility in detecting this compound at trace levels?

  • Methodology : Adopt ISO 17025-accredited protocols for method validation, including limits of detection (LOD < 0.1 ng/mL) and precision (CV < 15%). Share raw data and processing parameters (e.g., mass transition ratios) through open-access platforms. Use proficiency testing programs to benchmark performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.